(Z)-3-methylpent-2-enoic acid

Übersicht

Beschreibung

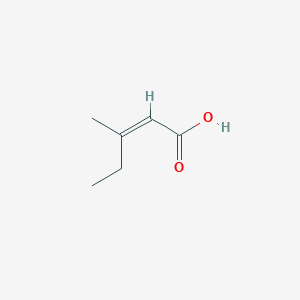

(Z)-3-methylpent-2-enoic acid, also known as (Z)-3-methylpent-2-enoate, is an organic compound belonging to the group of α,β-unsaturated carboxylic acids. It is a colorless, crystalline solid with a molecular formula of C5H8O2. This compound is a common intermediate in the synthesis of other compounds and has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Synthesis of Biodegradable Polymers

(Z)-3-methylpent-2-enoic acid: can be utilized in the synthesis of biodegradable polymers such as poly(lactic acid) (PLA). These polymers are highly valued for their compostability, biocompatibility, renewability , and good thermomechanical properties. The compound can serve as a monomer or a modifier to enhance the properties of PLA, which suffers from limitations like low heat distortion temperature and slow crystallization rate .

Creation of Nanocomposites

The acid can be involved in creating nanocomposites by acting as a linker or a stabilizer for various nanofillers. These nanocomposites have advanced applications in antimicrobial, antiviral materials , and other high-potential practical applications. The incorporation of metal oxide nanoparticles like SiO2, TiO2, and ZnO can be facilitated by the acid to develop materials with enhanced properties .

Additive Manufacturing

In additive manufacturing, (Z)-3-methylpent-2-enoic acid can be used to modify the properties of materials like PLA in 3D printing. It can improve the printability and mechanical strength of the biocomposites, making them suitable for commercial applications in various industries .

Eigenschaften

IUPAC Name |

(Z)-3-methylpent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-5(2)4-6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFQOQOSOMBPEJ-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C(=O)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415232 | |

| Record name | (Z)-3-methylpent-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3675-21-6 | |

| Record name | NSC3932 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Z)-3-methylpent-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the natural occurrence of 3-methyl-2-pentenoic acid?

A: 3-Methyl-2-pentenoic acid has been identified as a structural component in various natural products. For instance, it is found as a building block in the macrocyclic triester structure of the antibiotic Verrucarin J. [] Additionally, it exists in two isomeric forms, cis and trans, which are found as constituents of siderophores in different fungi. Specifically, the cis isomer is present in ferrirhodine, while the trans isomer is found in ferrirubine. []

Q2: What is the role of 3-methyl-2-pentenoic acid in siderophores?

A: Siderophores are molecules produced by certain microorganisms, such as fungi, to scavenge iron from their environment. In ferrirhodine and ferrirubine, 3-methyl-2-pentenoic acid, along with other components, forms a complex with iron (Fe3+). This complex facilitates the uptake and utilization of iron by the fungi. []

Q3: How does the structure of 3-methyl-2-pentenoic acid contribute to its biological activity?

A: The specific biological activity of 3-methyl-2-pentenoic acid is influenced by its isomeric form (cis or trans) and its integration within larger molecules. In the case of siderophores, the presence of the hydroxyl group and the double bond within the molecule likely contributes to the formation of stable complexes with iron. [] Further research is needed to fully elucidate the structure-activity relationships of this compound in various biological contexts.

Q4: How does the scent profile of 3-methyl-2-pentenoic acid contribute to plant-pollinator interactions?

A: Interestingly, 3-methyl-2-pentenoic acid contributes to the unique scent profile of Edelweiss (Leontopodium alpinum) flowers. It, along with other fatty acids, creates a "sweat-like" aroma that, while potentially disagreeable to humans, attracts specific pollinators like flies (Muscidae). This suggests that the compound plays a role in attracting specific insects for pollination. []

Q5: Are there synthetic routes to obtain 3-methyl-2-pentenoic acid?

A: Yes, 3-methyl-2-pentenoic acid can be synthesized. One approach involves using the azlactone of 2-(acylamino)-3-methyl-2-pentenoic acid as an intermediate. [] This highlights the possibility of producing this compound for various applications, potentially including its use in studying biological systems or creating novel compounds.

Q6: What research has been done on the biosynthesis of 3-methyl-2-pentenoic acid?

A: Studies have investigated the biosynthetic pathways leading to the production of 3-methyl-2-pentenoic acid. Research suggests that mevalonate, a key intermediate in the biosynthesis of isoprenoids, acts as a precursor for both the cis and trans isomers of 5-hydroxy-3-methyl-2-pentenoic acid in fungi. [] This insight into the biosynthetic origin of the compound provides a foundation for potentially manipulating its production in biological systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.